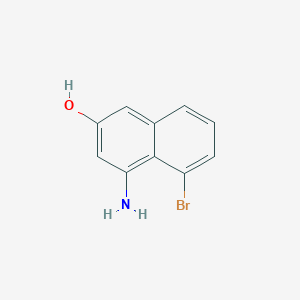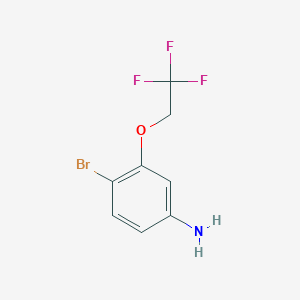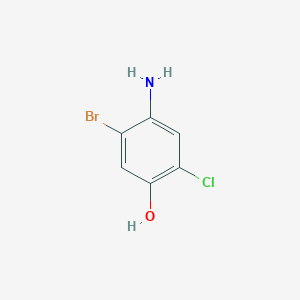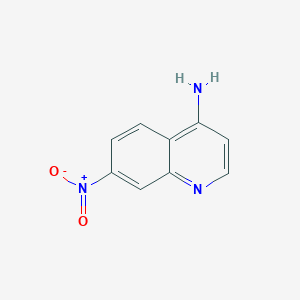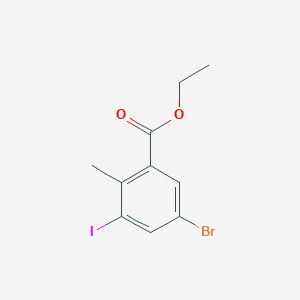
5-Chloro-2-iodo-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-4-(trifluoromethyl)phenol is an organic compound that features a phenol group substituted with chlorine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a trifluoromethyl-substituted phenol. The process may include:
Halogenation: Introduction of chlorine and iodine atoms to the phenol ring using reagents such as chlorine gas or iodine monochloride under controlled conditions.
Coupling Reactions: Utilizing Suzuki-Miyaura coupling reactions to introduce the trifluoromethyl group, often employing palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require stringent control of reaction conditions and purification processes to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to hydroquinones under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
5-Chloro-2-iodo-4-(trifluoromethyl)phenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenol
- 4-Chloro-2-(trifluoromethyl)phenol
- 3,5-Bis(trifluoromethyl)phenol
Uniqueness
5-Chloro-2-iodo-4-(trifluoromethyl)phenol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and properties compared to similar compounds. The trifluoromethyl group further enhances its chemical stability and potential biological activity .
Properties
Molecular Formula |
C7H3ClF3IO |
|---|---|
Molecular Weight |
322.45 g/mol |
IUPAC Name |
5-chloro-2-iodo-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3ClF3IO/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2,13H |
InChI Key |
FMWHTGBMLAHATK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
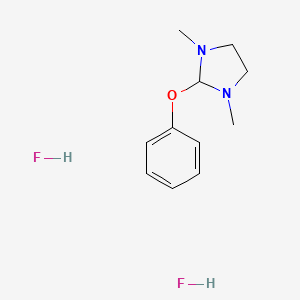
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)

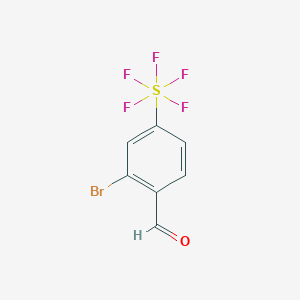
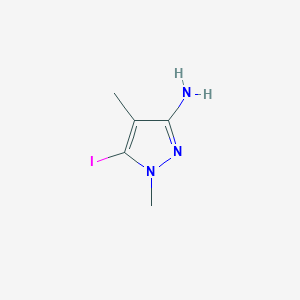
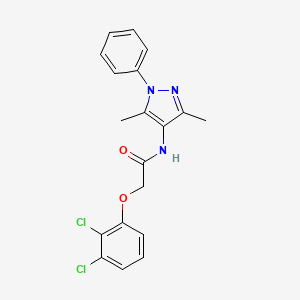
![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)

